molecular formula C18H18N2O4 B2913267 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795478-48-6

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2913267
CAS No.: 1795478-48-6
M. Wt: 326.352
InChI Key: BTHAHNRYHIGMIB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound featuring a chromene core, a pyrrole ring, and a hydroxypropyl group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene core One common approach is the condensation of 2-hydroxyacetophenone with salicylaldehyde under acidic conditions to form the chromene structure

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of chromene-3-carboxylic acid.

  • Reduction: Formation of dihydrochromene derivatives.

  • Substitution: Introduction of various substituents on the pyrrole ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Chromene derivatives: These compounds share the chromene core but may have different substituents.

  • Pyrrole derivatives: These compounds contain the pyrrole ring and can have various functional groups attached.

  • Hydroxypropyl derivatives: These compounds feature the hydroxypropyl group in different chemical contexts.

Uniqueness: N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of chromene, pyrrole, and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-10-4-6-14(20)15(21)8-9-19-17(22)13-11-12-5-2-3-7-16(12)24-18(13)23/h2-7,10-11,15,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAHNRYHIGMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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